molecular formula C10H9BrClN3 B13252060 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine

7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine

Cat. No.: B13252060
M. Wt: 286.55 g/mol
InChI Key: YHZKURGVYBPORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves several steps. One common method includes the reaction of 4-chloro-8-methylquinoline with bromine to introduce the bromine atom at the 7th position. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Biological Activity

7-Bromo-8-chloro-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

The molecular formula of this compound is C10H9BrClN3, with a molecular weight of 286.55 g/mol. The presence of bromine and chlorine atoms, along with the N4-methyl group, contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC10H9BrClN3
Molecular Weight286.55 g/mol
IUPAC Name7-bromo-8-chloro-4-N-methylquinoline-3,4-diamine
InChI KeyYHZKURGVYBPORS-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may bind to DNA and various proteins, influencing cellular processes such as replication and transcription. The exact mechanisms are still under investigation but are believed to involve alterations in enzyme activity and signal transduction pathways.

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it has demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of several quinoline derivatives, this compound was found to have an Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. This effectiveness highlights its potential for development into therapeutic agents for treating infections caused by resistant bacterial strains.

Anticancer Activity

The anticancer potential of this compound has also been explored. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Research Findings on Anticancer Activity

A notable study assessed the cytotoxic effects of this compound on human tumor cell lines. Results showed that it inhibited cell proliferation significantly in breast cancer (MCF-7) and renal cancer (A498) cell lines with IC50 values of 15 µM and 20 µM respectively. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 6-Bromo-8-methylquinoline-4-ol and 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid, this compound exhibits enhanced biological activity due to the specific arrangement of halogen and amino groups which contribute to its reactivity and binding affinity .

Compound NameMolecular FormulaKey Features
6-Bromo-8-methylquinoline-4-olC10H8BrN2OKnown for reactivity in palladium-catalyzed reactions
This compound C10H9BrClN3 Exhibits antimicrobial and anticancer properties
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acidC11H8BrNO3Displays unique biological properties; studied for antimicrobial effects

Properties

Molecular Formula

C10H9BrClN3

Molecular Weight

286.55 g/mol

IUPAC Name

7-bromo-8-chloro-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C10H9BrClN3/c1-14-9-5-2-3-6(11)8(12)10(5)15-4-7(9)13/h2-4H,13H2,1H3,(H,14,15)

InChI Key

YHZKURGVYBPORS-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC(=C(C2=NC=C1N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.